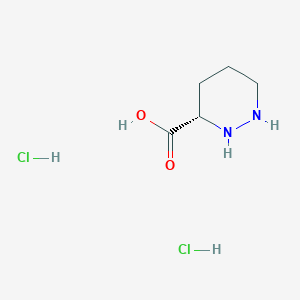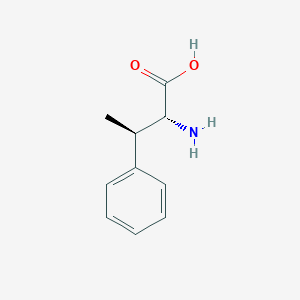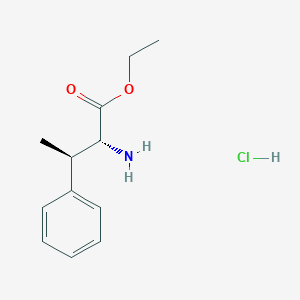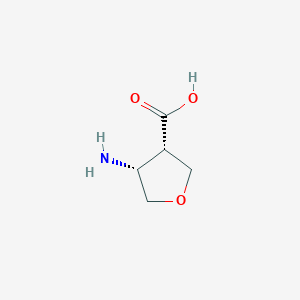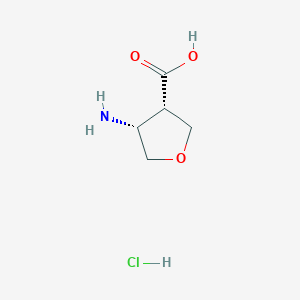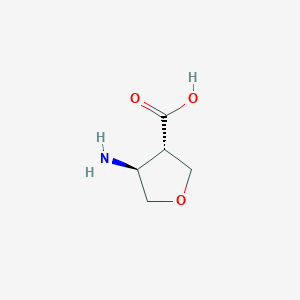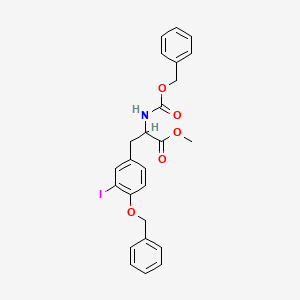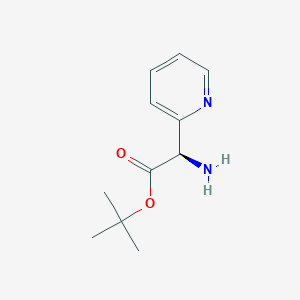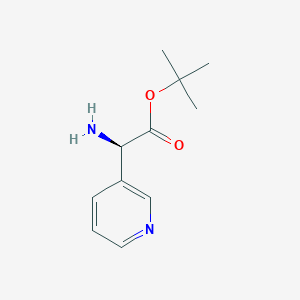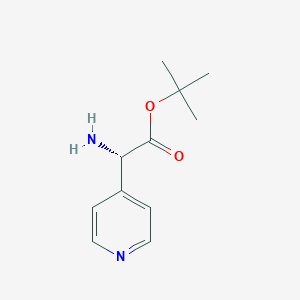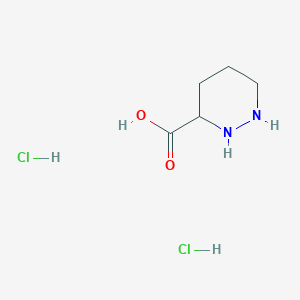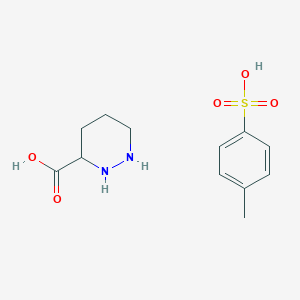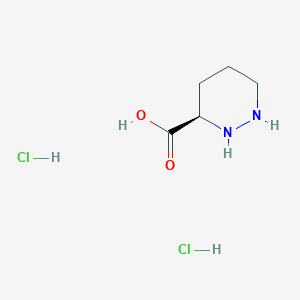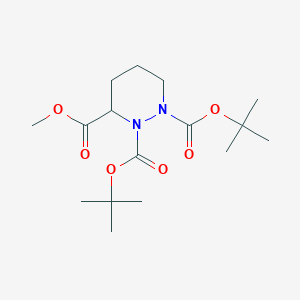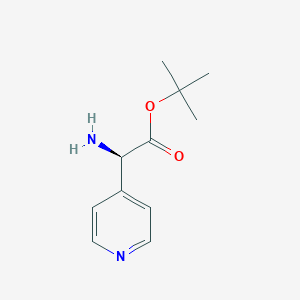
(R)-Pyridin-4-yl-glycine tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Pyridin-4-yl-glycine tert-butyl ester is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a pyridine ring, a glycine moiety, and a tert-butyl ester group, which collectively contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Pyridin-4-yl-glycine tert-butyl ester typically involves the esterification of ®-Pyridin-4-yl-glycine with tert-butanol. One efficient method for preparing tert-butyl esters involves the use of tert-butyl hydroperoxide under metal-free conditions . Another approach utilizes flow microreactor systems, which offer a more sustainable and efficient process compared to traditional batch methods . Additionally, boron trifluoride etherate adsorbed on anhydrous magnesium sulfate can catalyze the esterification of Nα-protected amino acids with tert-butanol .
Industrial Production Methods
Industrial production of ®-Pyridin-4-yl-glycine tert-butyl ester may employ large-scale esterification processes, leveraging continuous flow reactors for enhanced efficiency and scalability. These methods ensure consistent product quality and yield, making them suitable for commercial applications.
化学反応の分析
Types of Reactions
®-Pyridin-4-yl-glycine tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the pyridine ring or glycine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis.
科学的研究の応用
®-Pyridin-4-yl-glycine tert-butyl ester has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is a precursor in the synthesis of drug candidates, particularly those targeting neurological and inflammatory conditions.
作用機序
The mechanism by which ®-Pyridin-4-yl-glycine tert-butyl ester exerts its effects involves interactions with specific molecular targets and pathways. The pyridine ring can engage in π-π stacking interactions, while the glycine moiety may participate in hydrogen bonding and other non-covalent interactions. These interactions influence the compound’s binding affinity and specificity for its targets, modulating biological activity .
類似化合物との比較
Similar Compounds
®-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester: Another chiral compound with a tert-butyl ester group, used in similar synthetic applications.
tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols: Compounds with tert-butyl groups that enhance biological activity and lipophilicity.
Uniqueness
®-Pyridin-4-yl-glycine tert-butyl ester is unique due to its combination of a pyridine ring and glycine moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in synthesis and research, distinguishing it from other tert-butyl esters.
特性
IUPAC Name |
tert-butyl (2R)-2-amino-2-pyridin-4-ylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)9(12)8-4-6-13-7-5-8/h4-7,9H,12H2,1-3H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWJJUHZTPNNBP-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=NC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](C1=CC=NC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
